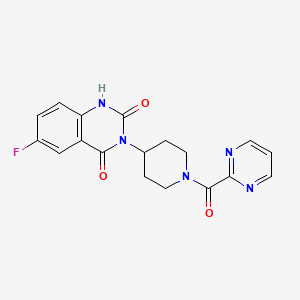![molecular formula C9H8N4O3 B2689016 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 902312-82-7](/img/structure/B2689016.png)
1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are involved in the formation of DNA and RNA, energy transfer, and protein synthesis .
Molecular Structure Analysis
The molecular structure of “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would likely involve a purine core, which is a two-ring structure composed of nitrogen and carbon atoms. The “1,7-dimethyloxazolo” part suggests additional rings attached to the purine core .Chemical Reactions Analysis
The chemical reactions involving “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on the specific conditions and reagents used. Purine derivatives can undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on its specific molecular structure. In general, purine derivatives are often solid at room temperature and have high solubility in water .科学的研究の応用
Structure-Activity Relationships
A study explored the structure-activity relationships of novel arylpiperazinylalkyl purine-2,4-diones, including variants similar to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, for their affinity towards serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus showed higher affinity values than their counterparts, suggesting specific structural modifications could enhance receptor affinity and selectivity, potentially leading to antidepressant and anxiolytic agents (Zagórska et al., 2015).
Molecular Studies
Research on mesoionic purinone analogs, including compounds related to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, showed that these compounds predominantly exist in a specific tautomeric form and undergo hydrolytic ring-opening reactions. Such studies are crucial for understanding the chemical behavior and potential therapeutic applications of these compounds (Coburn & Taylor, 1982).
Pharmacological Evaluation
Evaluations of imidazo[2,1-f]purine-2,4-dione derivatives for their anxiolytic and antidepressant activities revealed that specific derivatives, including those structurally related to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, show promise as pharmacological agents. The research underscores the importance of structural modification in enhancing therapeutic efficacy (Zagórska et al., 2009).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
A study focused on synthesizing and evaluating the biological activities of tricyclic triazino and triazolo[4,3-e]purine derivatives, structurally akin to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. These compounds displayed varying degrees of anticancer, anti-HIV-1, and antimicrobial activities, highlighting their potential as multifaceted therapeutic agents (Ashour et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-4-3-13-5-6(10-9(13)16-4)12(2)8(15)11-7(5)14/h3H,1-2H3,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMWGPVJJVDQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2688933.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688934.png)

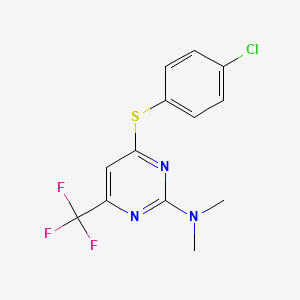
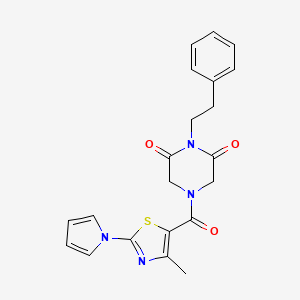

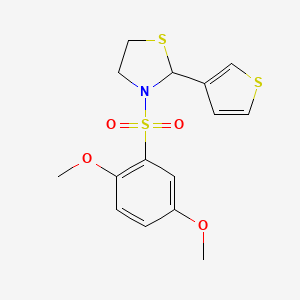


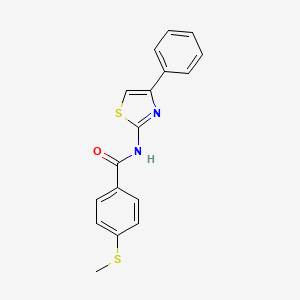

![5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2688952.png)
